molecular formula C19H18N6O3 B2985986 1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-62-6

1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2985986
CAS No.: 892744-62-6
M. Wt: 378.392
InChI Key: ILNCGFHVCJRTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted at position 4 with a 1,2,4-oxadiazol-5-yl group bearing a 2-methylphenyl moiety and at position 1 with a 2,5-dimethoxyphenyl group. The 1,2,3-triazole-5-amine scaffold is pharmacologically significant due to its hydrogen-bonding capacity and metabolic stability . The 1,2,4-oxadiazole ring enhances rigidity and π-stacking interactions, while the 2,5-dimethoxyphenyl group contributes to electronic modulation and solubility .

Click Chemistry: Azide-alkyne cycloaddition to form the 1,2,3-triazole ring.

Oxadiazole Formation: Cyclization of amidoxime intermediates with carboxylic acid derivatives .

Buchwald–Hartwig Amination: Functionalization of the triazole core with aryl groups .

Potential Applications:

  • Antiproliferative agents (similar to benzothiazole-triazole hybrids in ).
  • Kinase inhibitors (due to oxadiazole’s role in ATP-binding pocket interactions).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-6-4-5-7-13(11)18-21-19(28-23-18)16-17(20)25(24-22-16)14-10-12(26-2)8-9-15(14)27-3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCGFHVCJRTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that can be broken down into its key components:

  • Dimethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole ring : Associated with various pharmacological effects including anticancer and antimicrobial activities.
  • Triazole moiety : Often linked to antifungal and anticancer properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole and triazole derivatives exhibit potent anticancer properties. The specific compound has demonstrated:

  • Cytotoxicity against cancer cell lines : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-715.6310.38 (Tamoxifen)
A5490.12 - 2.78Doxorubicin

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This is linked to increased expression of pro-apoptotic factors such as p53 and activation of caspase pathways .
  • Inhibition of Key Enzymes : The oxadiazole component is known to inhibit enzymes critical for cancer cell proliferation, such as HDAC (Histone Deacetylases) and thymidylate synthase .
  • Targeting Cancer Metabolism : The compound may also interfere with metabolic pathways unique to cancer cells, enhancing its specificity and reducing side effects compared to traditional therapies.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • A study on oxadiazole derivatives reported that modifications in the structure led to enhanced potency against various cancer types, suggesting that the incorporation of triazole could further improve efficacy .
  • Another research effort highlighted a series of oxadiazole-triazole hybrids demonstrating superior activity against drug-resistant cancer cell lines compared to conventional drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazole, oxadiazole, and aryl groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: 1-(2,5-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₂₀H₁₉N₇O₃ 405.42* - 2,5-Dimethoxyphenyl (electron-donating)
- 2-Methylphenyl (moderate lipophilicity)
Balanced solubility and bioavailability; potential CNS activity due to methoxy groups .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₉H₁₆ClN₇O₃ 433.83 - 4-Chlorophenyl (electron-withdrawing) Enhanced metabolic stability but reduced solubility; possible cytotoxicity .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.33 - 3-Trifluoromethylphenyl (strongly electron-withdrawing) High lipophilicity and protease resistance; suited for hydrophobic target sites .
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine C₁₉H₁₇ClN₆O₂S 428.90 - Thiadiazole core (vs. oxadiazole)
- 3,5-Dimethoxyphenyl
Broader hydrogen-bonding capacity; potential antimicrobial activity .
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine C₁₇H₁₈N₄O₃S 366.42 - Sulfonyl group (polar)
- 2-Ethoxyphenyl
Improved aqueous solubility; likely renal excretion .

*Calculated using ChemDraw.

Key Research Findings

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and CNS penetration, whereas electron-withdrawing groups (e.g., Cl in ) improve stability but reduce bioavailability .
  • Trifluoromethyl groups () increase binding affinity to hydrophobic pockets but may limit solubility .

Biological Activity :

  • Thiadiazole-containing analogs () exhibit broader antimicrobial activity compared to oxadiazole derivatives, likely due to sulfur’s nucleophilic reactivity .
  • Sulfonyl-substituted triazoles () show rapid clearance, suggesting utility in short-acting therapeutics .

Synthetic Feasibility :

  • Click chemistry () remains the most efficient method for triazole formation, though Buchwald–Hartwig amination () is critical for aryl group functionalization.

Q & A

Basic: What synthetic strategies are recommended for preparing this triazole-oxadiazole hybrid compound?

Methodological Answer:
The compound can be synthesized via cyclization reactions involving hydrazononitriles or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For the oxadiazole moiety, nitrile precursors can react with hydroxylamine under basic conditions, as demonstrated in analogous systems . Solvent selection (e.g., DMF or isopropyl alcohol) and catalyst optimization (e.g., CuI for CuAAC) are critical for yield improvement. Purification via column chromatography and structural validation using NMR and IR spectroscopy are essential steps .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (e.g., 2,5-dimethoxyphenyl) and triazole/oxadiazole carbons.
  • IR Spectroscopy: Confirm amine (-NH₂) and oxadiazole (C=N) functional groups.
  • Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N/O percentages .

Advanced: How can X-ray crystallography resolve tautomeric or conformational ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction can determine the planar conformation of the triazole ring and dihedral angles between aromatic substituents (e.g., 2-methylphenyl vs. dimethoxyphenyl). Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the structure, while intermolecular interactions (e.g., C–H⋯O) influence supramolecular packing. Comparative analysis with DFT-optimized geometries helps resolve tautomeric forms .

Advanced: How do computational methods (DFT/B3LYP) predict electronic properties and reactivity?

Methodological Answer:
DFT calculations at the B3LYP/6-311G(d,p) level provide:

  • HOMO-LUMO gaps: Predict charge transfer efficiency (e.g., 4.2–5.1 eV for similar triazoles).
  • Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites (e.g., amine group as a nucleophilic center).
  • Thermodynamic Properties: Correlate Gibbs free energy with temperature-dependent stability .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • Byproducts: Incomplete cyclization may yield hydrazone intermediates.
  • Mitigation: Optimize reaction time (e.g., 12–24 hours for cyclization) and use scavengers (e.g., molecular sieves) to absorb excess reagents. Purity is confirmed via HPLC or TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Advanced: How to design experiments analyzing hydrogen bonding’s role in crystal packing?

Methodological Answer:

  • Crystallographic Studies: Resolve hydrogen-bonding motifs (e.g., R₂²(8) rings via N–H⋯N interactions).
  • Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bond strength.
  • Solvent Polarity Screening: Compare crystallization in polar (e.g., DMSO) vs. non-polar solvents to alter packing patterns .

Advanced: What strategies address discrepancies between predicted and observed bioactivity?

Methodological Answer:

  • Docking Studies: Compare binding poses (e.g., oxadiazole’s interaction with enzyme active sites) using AutoDock Vina.
  • SAR Analysis: Systematically modify substituents (e.g., methoxy vs. methyl groups) and assay cytotoxicity.
  • MD Simulations: Validate stability of ligand-receptor complexes over 100-ns trajectories .

Basic: How do substituents influence solubility and stability?

Methodological Answer:

  • Methoxy Groups: Enhance solubility in polar solvents via H-bonding but may reduce thermal stability.
  • Methylphenyl Groups: Increase hydrophobicity, favoring crystalline packing. Stability is tested via accelerated degradation studies under UV/heat .

Advanced: How to optimize regioselectivity in triazole-oxadiazole hybrid synthesis?

Methodological Answer:

  • Kinetic Control: Lower temperatures (0–5°C) favor 1,4-disubstituted triazoles over 1,5-isomers.
  • Catalyst Screening: Use Ru-based catalysts for alternative regioselectivity.
  • Monitoring: Real-time FTIR tracks intermediate formation to adjust reaction conditions .

Advanced: What methodologies quantify acidity/basicity in non-aqueous solvents?

Methodological Answer:
Potentiometric titrations with tetrabutylammonium hydroxide in tert-butyl alcohol or DMF determine pKa values. Half-neutralization potentials (HNP) are derived from mV-mL titration curves. Solvent polarity effects are analyzed via linear free-energy relationships (LFER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.